molecular formula C21H19F3N2OS B2640002 3,5-dimethyl-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide CAS No. 896377-24-5

3,5-dimethyl-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide

Cat. No. B2640002
CAS RN: 896377-24-5
M. Wt: 404.45
InChI Key: JLQIAHYDLWVHPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of benzamides with other reagents . For example, the reaction of N,N-dialkylbenzamides with sulfur tetrafluoride yields dialkyl-α,α-difluorobenzylamines .

Scientific Research Applications

Anticancer Activities

Research into derivatives closely related to the specified compound has demonstrated significant anticancer potential. For example, a series of substituted benzamides, including structures with modifications on thiazole and phenyl rings, has been synthesized and evaluated for anticancer activity against several cancer cell lines. These compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher activities than the reference drug, etoposide (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021). This indicates the potential utility of similar structures in developing new anticancer agents.

Antimicrobial Properties

A series of thiazole derivatives have been synthesized and tested for their antimicrobial activity against various bacterial and fungal strains. Some molecules in this category were found to be more potent than reference drugs, particularly against Gram-positive bacterial strains. This suggests that thiazole-based benzamides, akin to the compound , could serve as a basis for developing new antimicrobial agents (Bikobo, Vodnar, Stana, Tiperciuc, Nastasă, Douchet, & Oniga, 2017).

Synthesis Methodologies

The exploration of novel synthesis pathways for related compounds has broad implications for pharmaceutical research and development. For instance, the synthesis of Nilotinib, a potent antitumor agent, involves a complex reaction pathway that includes the use of thiazole derivatives as intermediates. This demonstrates the role of such compounds in synthesizing therapeutically valuable agents, highlighting their importance in medicinal chemistry research (Wang Cong-zhan, 2009).

Mechanism of Action

properties

IUPAC Name

3,5-dimethyl-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2OS/c1-13-9-14(2)11-16(10-13)19(27)25-8-7-18-12-28-20(26-18)15-3-5-17(6-4-15)21(22,23)24/h3-6,9-12H,7-8H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQIAHYDLWVHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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